molecular formula C24H17BrN2O5 B14956430 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14956430
M. Wt: 493.3 g/mol
InChI Key: RPFGORNZGWRNEE-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated phenol, a methoxylated phenol, a methylpyridine, and a dihydrochromeno-pyrrole system. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the phenol ring.

    Methoxylation: Addition of a methoxy group to the phenol ring.

    Pyridine Derivatization: Incorporation of a methyl group to the pyridine ring.

    Cyclization: Formation of the dihydrochromeno-pyrrole system through cyclization reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups suggests that the compound may engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(3-Bromo-4-hydroxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group.

    1-(3-Bromo-4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the hydroxyl group.

    1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C24H17BrN2O5

Molecular Weight

493.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17BrN2O5/c1-12-6-5-9-18(26-12)27-20(13-10-15(25)22(29)17(11-13)31-2)19-21(28)14-7-3-4-8-16(14)32-23(19)24(27)30/h3-11,20,29H,1-2H3

InChI Key

RPFGORNZGWRNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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